molecular formula C4H4N2O2 B167842 1H-Pyrazole-3-carboxylic acid CAS No. 1621-91-6

1H-Pyrazole-3-carboxylic acid

Cat. No. B167842
CAS RN: 1621-91-6
M. Wt: 112.09 g/mol
InChI Key: KOPFEFZSAMLEHK-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid is a heterocyclic compound with the empirical formula C4H4N2O2 and a molecular weight of 112.09 . It is a powder form substance .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers. Various strategies have been employed, such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example includes the synthesis of mononuclear complexes using 3-methyl-1H-pyrazole-4-carboxylic acid .


Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . The structure of 1H-Pyrazole-3-carboxylic acid can be represented by the SMILES string OC(=O)c1cc[nH]n1 .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can produce pyrazoles . Another reaction involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates .


Physical And Chemical Properties Analysis

1H-Pyrazole-3-carboxylic acid is a powder form substance with a melting point range of 204-213 °C . It has an empirical formula of C4H4N2O2 and a molecular weight of 112.09 .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
    • Recently, some new derivatives of 1H-Pyrazole-3-carboxylic acid were investigated for their antibacterial performances against Staphylococcus aureus, Bacillus cereus, Pseudomonas putida, and Escherichia coli . The molecule shows antibacterial activity against both gram-negative and gram-positive bacteria .
  • Organic Synthesis

    • Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
    • Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group .
  • Agrochemistry

    • Pyrazole compounds are also used in agrochemistry . They are found in various pesticides, including fungicides, insecticides, and herbicides .
  • Coordination Chemistry and Organometallic Chemistry

    • Pyrazoles have applications in coordination chemistry and organometallic chemistry . They can act as ligands, forming complexes with metal ions .
  • Fluorescent Probes

    • Some derivatives of pyrazole have been used as fluorescent probes . These compounds can emit light when excited, making them useful in various scientific and medical applications .
  • Structural Units of Polymers

    • Pyrazole derivatives have been used as structural units in the synthesis of polymers . These polymers can have various properties and uses, depending on the specific pyrazole derivative used .
  • Pharmaceuticals

    • Pyrazole derivatives are widely used in medicine . For example, they are found in drugs like celecoxib (a COX-2 inhibitor), zaleplon (a sedative-hypnotic), and betazole (a histamine analog) .
  • Fluorescent Probes

    • Some pyrazole derivatives have been used as fluorescent probes . These compounds can emit light when excited, which is useful in various scientific and medical applications .
  • Pesticides

    • The pyrazole ring is found within a variety of pesticides, including fungicides, insecticides, and herbicides . Examples include fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad .
  • GABA A Modulating Activity

    • Some pyrazole derivatives have been found to modulate GABA A activity . GABA A is a type of receptor in the brain, and modulating its activity can have effects on mood and cognition .
  • c-Met Inhibition

    • Some pyrazole derivatives have been found to inhibit c-Met . c-Met is a protein that can promote cell growth and survival, and inhibiting it can have potential applications in cancer treatment .
  • Structural Units of Polymers

    • Pyrazole derivatives have been used as structural units in the synthesis of polymers . These polymers can have various properties and uses, depending on the specific pyrazole derivative used .

Safety And Hazards

1H-Pyrazole-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and wearing personal protective equipment .

properties

IUPAC Name

1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-4(8)3-1-2-5-6-3/h1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPFEFZSAMLEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871438
Record name 1H-Pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3-carboxylic acid

CAS RN

1621-91-6
Record name 3-Pyrazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,230
Citations
S Altürk, D Avcı, Ö Tamer, Y Atalay - Journal of Molecular Structure, 2018 - Elsevier
The FT–IR and UV–Vis spectra for 1H–pyrazole–3–carboxylic acid (H 2 pc) were recorded in methanol solvent. The optimized molecular structure, vibrational frequencies and NMR …
Number of citations: 29 www.sciencedirect.com
İÖ İlhan, S Zühal, Z Önal, E Saripinar - Heterocyclic Communications, 2009 - degruyter.com
The pyrazole-carboxylic acid chloride 2 was obtained from the reaction of 4-Benzoyl-l-(2, 4-dinitrophenyl)-5-phenyl-l//-pyrazole-3-carboxylic acid 1 and thionyl chloride. l//-PyrazoIe-3 …
Number of citations: 11 www.degruyter.com
R Kasımoğulları, H Duran, AŞ Yağlıoğlu, S Mert… - Monatshefte für Chemie …, 2015 - Springer
… In this study several novel 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives were synthesized. The structures of these pyrazole-3-carboxylic acid …
Number of citations: 18 link.springer.com
SAF Rostom, MA Shalaby, MA El-Demellawy - European Journal of …, 2003 - Elsevier
… )-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide 1, which … )-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide 2 was … -(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid hydrazide 3. …
Number of citations: 302 www.sciencedirect.com
E Akbas, I Berber, A Sener, B Hasanov - Il Farmaco, 2005 - Elsevier
… Some new 1H-pyrazole-3-carboxylic acid and pyridazinone derivatives were synthesized and evaluated for their antibacterial activities against Bacillus cereus ATCC 7064, …
Number of citations: 112 www.sciencedirect.com
T Tao, XL Zhao, YY Wang, HF Qian, W Huang - Dyes and Pigments, 2019 - Elsevier
… As an extensive study in this research field, we intend to use 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid (PPZA) as the coupling component to replace 3-methyl-1-phenyl-1H-…
Number of citations: 14 www.sciencedirect.com
S Demir, M Dinçer, E Korkusuz, İ Yıldırım - Journal of Molecular Structure, 2010 - Elsevier
… -5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid using single-crystal X-ray, IR and … and crystal structures of the 1H-pyrazole-3-carboxylic acid derivatives, a crystal structure …
Number of citations: 28 www.sciencedirect.com
İ Yıldırım, F Kandemirli, Y Akçamur - Journal of molecular structure, 2005 - Elsevier
… The 1H-pyrazole-3-carboxylic acid was converted via reactions of its acid chloride 1 with various binucleophiles like 1,2-diaminoethane (2a), 1,2-diaminopropane (2b) and 2-amino-2-…
Number of citations: 21 www.sciencedirect.com
IO Ilhan, E Saripinar, Y Akcamur - Journal of heterocyclic …, 2005 - Wiley Online Library
… -1,5diphenyl-1H-pyrazole-3-carboxylic acid chloride 4 [19b] with 2,4-dinitrophenylhydrazine 2a leads to form 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid 2,4dinitrophenyl-…
Number of citations: 32 onlinelibrary.wiley.com
W Tian, G Han, J Zhu, J Qi, Q Chen, J Zhao… - Bioorganic & medicinal …, 2013 - Elsevier
… In summary, a series of novel 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives compounds were designed and synthesized. The acrosin inhibitory activities of all title …
Number of citations: 11 www.sciencedirect.com

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